molecular formula C13H20ClNO2 B1532204 3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride CAS No. 1185007-44-6

3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride

Cat. No. B1532204
M. Wt: 257.75 g/mol
InChI Key: SJVYNMJRSBMERX-UHFFFAOYSA-N
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Description

3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride (DMPBHCl) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white powder with a molecular weight of 322.9 g/mol and a melting point of 60-65°C. It is a derivative of benzaldehyde and is used as an intermediate in the synthesis of various compounds. It has been studied for its potential applications in medicine, biochemistry, and food science.

Scientific Research Applications

Chemical Synthesis and Reactivity

Iminium salts, including derivatives of 4-(Dimethylamino)benzaldehyde, have been explored for their unique reactivity in organic synthesis. For example, alkylations at the N atom or selectively at the O atom of 4-(Dimethylamino)benzaldehyde derivatives have been studied, showing potential in creating complex molecules through Meerwein alkylation processes. These reactions often yield products prone to hydrolysis, providing a route to various hydrotetrafluoroborates with potential applications in material science and synthetic chemistry (Froschauer et al., 2013).

Corrosion Inhibition

Derivatives of 4-(N,N-dimethylamino) benzaldehyde have been investigated as corrosion inhibitors for metals, demonstrating significant efficiency in protecting mild steel in acidic environments. This research highlights the compound's mixed-type inhibition behavior and strong adsorption properties, which are crucial for developing new corrosion-resistant materials and coatings (Singh et al., 2016).

Antimicrobial and Antioxidant Properties

Synthesized derivatives of 4-(N,N-dimethylamino) benzaldehyde have been evaluated for their in vitro antioxidant activities. The study of these compounds reveals promising results compared to standard antioxidants, which could lead to new treatments for oxidative stress-related diseases and the development of food preservatives or cosmetics with enhanced shelf-life and protective qualities (Yüksek et al., 2015).

Materials Science and Catalysis

In materials science, the formation of ground state twisted-internal-charge-transfer (TICT) conformers of 4-(dimethylamino)benzaldehyde derivatives in various solvents has been studied. These findings have implications for the design of molecular devices and materials with unique optical and electronic properties, potentially useful in sensors, organic electronics, and photonics (Kushto & Jagodzinski, 2000).

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-propoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3;/h5-6,8,10H,4,7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVYNMJRSBMERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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